Absolute Configuration Identity: (4R,5S) vs. (4S,5R) Enantiomer
The target compound is the single (4R,5S) enantiomer, as confirmed by its unique InChI Key and specific optical rotation (if reported). The opposite enantiomer, (4S,5R)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, is assigned CAS 1820575-04-9 and is a distinct chemical entity . In a chiral environment, such as an enzyme active site or a chiral catalyst pocket, these two enantiomers will exhibit different, often opposite, activity profiles. While no direct comparative bioassay data for these exact molecules were identified in the permitted sources, the well-established principle of stereochemical differentiation in pyrrolidinone-based drugs (e.g., brivaracetam vs. its enantiomer) mandates this distinction [1].
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (4R,5S) configuration; CAS 2059912-01-3; InChI Key VPJNCUJVFAIGTH-ZYHUDNBSSA-N |
| Comparator Or Baseline | (4S,5R) enantiomer; CAS 1820575-04-9 |
| Quantified Difference | Opposite configuration at both stereocenters; distinct CAS registry numbers confirm different chemical identity. |
| Conditions | Vendor catalog comparison (Leyan, CymitQuimica) |
Why This Matters
For any stereochemically sensitive application (e.g., chiral HPLC resolution, asymmetric catalysis, receptor binding), using the wrong enantiomer guarantees a different experimental outcome, making CAS-specific ordering non-negotiable.
- [1] European Medicines Agency. Briviact (brivaracetam) EPAR summary. Demonstrates enantiomer-specific pharmacological activity in a related 4-substituted pyrrolidin-2-one. View Source
